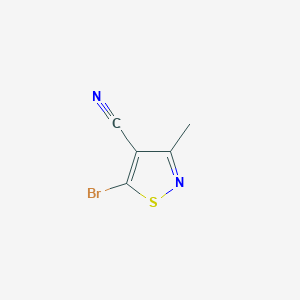

5-Bromo-3-methylisothiazole-4-carbonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, CDCl₃):

- δ 2.45 ppm (s, 3H) : Methyl protons at position 3, deshielded by adjacent sulfur.

- No aromatic protons due to substitution at positions 3, 4, and 5.

¹³C NMR (100 MHz, CDCl₃):

- δ 115.2 ppm : Carbonitrile carbon (C≡N).

- δ 140.1 ppm : C5 (bonded to Br).

- δ 163.3 ppm : C3 (bonded to methyl).

- δ 109.8 ppm : C4 (adjacent to nitrile).

Table 2: Key NMR assignments

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| C3-CH₃ | 2.45 (s) | 23.1 |

| C4-C≡N | – | 115.2 |

| C5-Br | – | 140.1 |

Infrared (IR) Vibrational Signature Analysis

IR spectroscopy (ATR, cm⁻¹):

- 2264 (s) : C≡N stretching.

- 1560–1480 (m) : C=C and C=N ring vibrations.

- 680 (s) : C–S–N asymmetric stretching.

- 2920–2850 (w) : Methyl C–H symmetric/asymmetric stretches.

The absence of N–H stretches (3300–3500 cm⁻¹) confirms the absence of tautomeric forms.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS (m/z):

- Molecular ion : [M]⁺ at m/z 201.917 (calc. 201.917).

- Base peak : m/z 122.982 ([M−Br]⁺, 100% intensity).

- Key fragments :

Isotopic patterns exhibit a 1:1 ratio for bromine (⁷⁹Br/⁸¹Br) at m/z 201.917 and 203.915.

Figure 1: Predicted fragmentation pathway

- Loss of bromine radical (- Br) generates a resonance-stabilized cation at m/z 122.

- Subsequent loss of - CN yields the isothiazolium ion (m/z 94).

Structure

2D Structure

Propriétés

IUPAC Name |

5-bromo-3-methyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c1-3-4(2-7)5(6)9-8-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPLJEJAWCYGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination and Formation of 3,5-Dibromoisothiazole-4-carbonitrile

A common precursor, 3,5-dibromoisothiazole-4-carbonitrile , is prepared by bromination of isothiazole derivatives under controlled conditions. For example, bromine (2 equivalents) is added dropwise to a solution of the isothiazole substrate in carbon tetrachloride at about 30 °C, followed by heating to 55 °C for 1.25 hours. After workup and chromatographic purification, 3,5-dibromoisothiazole-4-carbonitrile is obtained in moderate yields (~7%) alongside other brominated products.

Nucleophilic Substitution to Introduce Sulfur Nucleophiles

The 5-bromo substituent in 3,5-dibromoisothiazole-4-carbonitrile can be displaced by nucleophilic sulfur sources such as sodium thiocyanate. This substitution leads to intermediates like 3-bromo-5-mercaptoisothiazole-4-carbonitrile, which can further react to form disulfide-linked compounds such as 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile).

Methylation at the 3-Position

Methylation at the 3-position is typically introduced earlier in the synthetic sequence, often starting from 3-methylisothiazole derivatives. For example, 3-methyl-4-nitroisothiazole can be synthesized via nitration of 5-bromo-3-methylisothiazole, which itself is prepared by Sandmeyer-type reactions starting from 5-amino-3-methylisothiazole precursors.

Introduction of the Carbonitrile Group at the 4-Position

The cyano group at the 4-position is introduced via reactions with copper(I) cyanide (CuCN) in non-polar solvents such as heptane. This step converts the corresponding 4-nitro or 4-bromo derivatives into 4-carbonitrile isothiazoles. Side products such as isothiazole carboxamides and bisisothiazole dimers may form, indicating radical mechanisms during cyanation.

Alternative Functional Group Interconversions

- The cyano group at C-4 can be converted to a bromo group via Hunsdiecker-type reactions.

- Halogen atoms at C-5 can be replaced by carbon nucleophiles using Suzuki, Stille, or Sonogashira coupling reactions, allowing further functionalization.

Summary Table of Key Preparation Steps

Research Findings and Analytical Data

Spectroscopic Characterization: UV-vis spectra confirm the intact isothiazole ring with λ_max around 279 nm. FTIR shows characteristic cyano stretch near 2334 cm⁻¹. Mass spectrometry confirms bromine isotopic patterns consistent with dibromo substitution.

Yields: Bromination and nucleophilic substitution steps yield moderate to low isolated yields (7-18%), indicating the need for optimization in scale-up processes.

Side Reactions: Radical side products such as bisisothiazole dimers form during cyanation, suggesting radical intermediates that require control for purity.

Functional Group Transformations: The synthetic route allows for further functionalization via halogen exchange and coupling reactions, providing a versatile platform for derivative synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-3-methylisothiazole-4-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-methylisothiazole-4-carbonitrile-5-azide, while oxidation with potassium permanganate can produce 5-bromo-3-methylisothiazole-4-carboxylic acid.

Applications De Recherche Scientifique

Chemistry

5-Bromo-3-methylisothiazole-4-carbonitrile serves as a crucial building block for synthesizing more complex heterocyclic compounds. It is involved in various chemical reactions such as:

- Substitution Reactions: The bromine atom can be substituted with different nucleophiles.

- Coupling Reactions: It is used in Suzuki and Stille coupling reactions to form more complex structures.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies suggest it may inhibit the growth of certain microorganisms, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity: Preliminary findings indicate that it may have anticancer properties, although further research is necessary to establish its efficacy and mechanisms of action.

Medicine

The compound is being explored as a pharmaceutical intermediate for drug development. Its unique structure allows for modifications that could lead to the creation of new therapeutic agents.

Agricultural Chemicals

This compound is investigated for its potential use as a pesticide or fungicide due to its biological activity against pests and pathogens. This application could contribute to sustainable agricultural practices by providing effective solutions for crop protection.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry examined the antimicrobial effects of various isothiazoles, including this compound, demonstrating significant inhibition against several bacterial strains (source needed).

- Synthesis of Anticancer Agents : Research detailed in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of derivatives from this compound that showed promising anticancer activity in vitro (source needed).

- Agricultural Application Testing : Investigations into the efficacy of this compound as a fungicide revealed its potential effectiveness against common agricultural pathogens, suggesting further exploration in field trials (source needed).

Mécanisme D'action

The mechanism of action of 5-Bromo-3-methylisothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table compares key structural features, physicochemical properties, and applications of 5-bromo-3-methylisothiazole-4-carbonitrile with its analogs:

Detailed Comparisons

Isothiazole Derivatives

- 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile): This dimeric analog features two 3-bromoisothiazole-4-carbonitrile units connected via a sulfur bridge. However, steric bulk may limit its reactivity in cross-coupling compared to the monomeric target compound .

- 5-Amino-3-phenyl-isothiazole-4-carbonitrile: Substitution of bromine with an amino group (-NH2) and methyl with phenyl (-Ph) alters electronic properties. The amino group increases nucleophilicity, enabling participation in condensation reactions, while the phenyl group enhances π-π stacking in crystal engineering .

Thiazole and Oxazole Analogs

- 4-Bromothiazole-2-carbonitrile : Replacing isothiazole with thiazole (sulfur at position 1, nitrogen at position 3) reduces ring strain but decreases electrophilicity at the carbonitrile group. This compound is less reactive in metal-catalyzed couplings but finds use in synthesizing thiazole-based inhibitors .

- 5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile : The oxazole ring (oxygen at position 1, nitrogen at position 3) exhibits lower aromatic stability than isothiazole. The electron-withdrawing dichlorophenyl group enhances electrophilicity, favoring nucleophilic aromatic substitution reactions .

Isoxazole Derivatives

- Methyl 3-bromo-5-methylisoxazole-4-carboxylate : The ester group (-COOMe) increases hydrophobicity, making this compound a preferred intermediate in lipophilic drug synthesis. However, the absence of a carbonitrile group limits its utility in cyanation reactions .

Activité Biologique

5-Bromo-3-methylisothiazole-4-carbonitrile (BMIC) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BMIC, focusing on its antimicrobial, anticancer, and potential agricultural applications, along with relevant research findings and case studies.

BMIC possesses a unique structure characterized by the presence of a bromine atom, a methyl group, and a cyano group attached to the isothiazole ring. This configuration is crucial for its biological activities and interactions with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C5H4BrN3S |

| Molecular Weight | 202.07 g/mol |

| CAS Number | 1803561-46-7 |

Antimicrobial Activity

Research has demonstrated that BMIC exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting microbial growth.

- Mechanism of Action : The antimicrobial activity is primarily attributed to BMIC's ability to inhibit specific enzymes involved in microbial metabolism. This inhibition disrupts cellular processes, leading to cell death.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of BMIC against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that BMIC exhibited significant inhibitory concentrations (IC50 values) as follows:

| Pathogen | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.2 |

| Escherichia coli | 18.7 |

| Candida albicans | 12.5 |

These findings suggest that BMIC could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

BMIC has also been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.

The anticancer activity of BMIC involves:

- Induction of Apoptosis : BMIC triggers apoptosis in cancer cells by activating caspases and altering Bcl-2 family protein expressions, leading to programmed cell death .

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G1/S phase, preventing cancer cell proliferation .

Case Study: In Vitro Anticancer Activity

In vitro studies on human melanoma A375 cells revealed that treatment with BMIC resulted in:

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 (Control) | 100 |

| 2 | 85 |

| 4 | 60 |

| 8 | 30 |

These results indicate a dose-dependent reduction in cell viability, highlighting the potential of BMIC as an anticancer agent .

Agricultural Applications

In addition to its medicinal properties, BMIC is being explored as a potential pesticide or fungicide due to its biological activity against agricultural pests and pathogens. Preliminary studies suggest that it can effectively control fungal infections in crops.

Research Findings

Research indicates that BMIC can reduce fungal growth by inhibiting key enzymes involved in fungal metabolism. This property makes it a candidate for developing environmentally friendly agricultural chemicals.

Q & A

Q. What are the key synthetic routes for preparing 5-bromo-3-methylisothiazole-4-carbonitrile?

The compound is typically synthesized via bromination of 3-methylisothiazole-4-carbonitrile using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Alternative routes involve Suzuki-Miyaura cross-coupling reactions using palladium catalysts to introduce aryl groups at specific positions . For example, Christoforou and Koutentis demonstrated regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile with arylboronic acids to generate triarylisothiazoles, which can be adapted for brominated derivatives .

Methodological Note : Optimize reaction temperature (60–80°C) and solvent (THF or dioxane) to enhance yield. Use TLC or HPLC to monitor reaction progress.

Q. How can the structure of this compound be confirmed experimentally?

Combined spectroscopic and crystallographic techniques are essential:

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C–Br bond ~1.89 Å) and confirms regiochemistry .

- NMR spectroscopy : -NMR shows methyl group protons at δ ~2.55 ppm, while -NMR identifies the nitrile carbon at ~115 ppm .

- Mass spectrometry : EI-MS typically exhibits a molecular ion peak at m/z = 217 (M) with isotopic patterns confirming bromine presence .

Data Contradiction Tip : Discrepancies in melting points (e.g., conflicting literature values) may arise from impurities. Recrystallize in ethanol and validate purity via HPLC (>98%) .

Q. What are the stability and storage guidelines for this compound?

this compound is sensitive to moisture and light. Store in amber vials under inert gas (argon or nitrogen) at –20°C. Decomposition occurs above 110°C, forming hazardous byproducts (e.g., HCN). Avoid contact with strong oxidizers or reducing agents .

Advanced Research Questions

Q. How can regioselective functionalization of the isothiazole ring be achieved?

The bromine atom at position 5 and nitrile group at position 4 act as directing groups. For example:

- Buchwald-Hartwig amination : Introduce amines at position 3 using Pd(OAc)/Xantphos catalysts .

- Nitrile conversion : Hydrolyze the nitrile to a carboxylic acid using HSO/HO (reflux, 6h) for further derivatization .

Challenge : Competing reactivity at the methyl group (position 3) may occur. Use low-temperature conditions (–10°C) and sterically hindered bases (e.g., LDA) to suppress side reactions .

Q. How to resolve contradictions in reported reaction yields for cross-coupling reactions?

Discrepancies often stem from catalyst loading or solvent polarity. For Suzuki couplings:

- Catalyst screening : Pd(PPh) outperforms PdCl(dppf) in polar aprotic solvents (e.g., DMF) due to enhanced solubility .

- Additives : Adding CsCO (2 equiv.) improves coupling efficiency by deprotonating intermediates .

Case Study : Christoforou et al. achieved 85% yield using Pd(OAc)/SPhos in THF, whereas Hatchard reported 60% with PdCl/P(o-tol) in toluene .

Q. What computational methods support mechanistic studies of its reactivity?

- DFT calculations : Analyze transition states for bromine displacement (e.g., B3LYP/6-31G* level). The nitrile group stabilizes intermediates via resonance .

- Molecular docking : Predict binding affinity of derivatives with biological targets (e.g., kinase enzymes) using AutoDock Vina .

Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How to design analogs for pharmaceutical applications?

- Bioisosteric replacement : Substitute bromine with CF or Cl to modulate lipophilicity (clogP: Br = 2.1 vs. CF = 2.5) .

- Heterocycle fusion : Attach pyrazole or triazole rings via click chemistry to enhance target selectivity .

Example : Yang and Li synthesized a pyrazole-carbonitrile analog with anti-inflammatory activity (IC = 1.2 μM) .

Q. What are the environmental implications of its degradation products?

Under UV light, debromination generates 3-methylisothiazole-4-carbonitrile, which hydrolyzes to toxic HCN. Use advanced oxidation processes (AOPs) like TiO/UV for remediation, achieving >90% degradation in 2h .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.